molecular formula C16H15NO3 B15029126 3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

3-[(2-ethoxyphenyl)amino]-2-benzofuran-1(3H)-one

Cat. No.: B15029126
M. Wt: 269.29 g/mol
InChI Key: APPJTBKISNXSEB-UHFFFAOYSA-N
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Description

3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is a complex organic compound that belongs to the class of benzofuran derivatives. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features an ethoxyphenyl group and an amino group attached to a dihydrobenzofuranone core, making it a unique structure with potential pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE typically involves the condensation of 2-ethoxyaniline with a suitable benzofuranone precursor under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the addition of a catalyst like zinc chloride to facilitate the reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is also common to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols .

Scientific Research Applications

3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, such as reduced inflammation or slowed cancer cell growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(2-ETHOXYPHENYL)AMINO]-1,3-DIHYDRO-2-BENZOFURAN-1-ONE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C16H15NO3

Molecular Weight

269.29 g/mol

IUPAC Name

3-(2-ethoxyanilino)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H15NO3/c1-2-19-14-10-6-5-9-13(14)17-15-11-7-3-4-8-12(11)16(18)20-15/h3-10,15,17H,2H2,1H3

InChI Key

APPJTBKISNXSEB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2C3=CC=CC=C3C(=O)O2

Origin of Product

United States

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